4-methyl-2-oxo-2H-chromen-7-yl (carbamimidoylsulfanyl)acetate
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Overview
Description
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(CARBAMIMIDOYLSULFANYL)ACETATE is a complex organic compound that belongs to the class of chromenes.
Preparation Methods
The synthesis of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(CARBAMIMIDOYLSULFANYL)ACETATE typically involves multiple steps. One common method includes the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with carbamimidoylsulfanyl acetate. The reaction is often carried out in the presence of a catalyst such as N,N’-carbonyldiimidazole . Industrial production methods may involve similar steps but are optimized for higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield simpler chromene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamimidoylsulfanyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(CARBAMIMIDOYLSULFANYL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of smart materials due to its photoactive properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context but often involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Known for its anticancer properties.
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: Exhibits anti-inflammatory activity.
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Used in various synthetic applications.
The uniqueness of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(CARBAMIMIDOYLSULFANYL)ACETATE lies in its specific functional groups, which confer unique reactivity and biological activity .
Properties
Molecular Formula |
C13H12N2O4S |
---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-carbamimidoylsulfanylacetate |
InChI |
InChI=1S/C13H12N2O4S/c1-7-4-11(16)19-10-5-8(2-3-9(7)10)18-12(17)6-20-13(14)15/h2-5H,6H2,1H3,(H3,14,15) |
InChI Key |
VHBFHDKAMSKYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CSC(=N)N |
Origin of Product |
United States |
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